molecular formula C8H15NO3S B2778618 ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate CAS No. 960133-71-5

ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate

Cat. No. B2778618
CAS RN: 960133-71-5
M. Wt: 205.27
InChI Key: CHPAJOSJONRYPT-YSKGHYERSA-N
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Description

Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is a complex organic compound. Organic compounds like this often contain functional groups such as esters, ketones, and imines . The (2E) and (R) in the name suggest the presence of stereoisomers, indicating the compound may exist in different forms that are mirror images of each other .


Molecular Structure Analysis

The molecular structure of a compound like ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate would likely involve various types of bonds and functional groups. For instance, the (2E) notation suggests the presence of a double bond with a specific geometric configuration .


Chemical Reactions Analysis

Again, while specific reactions involving ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate are not available, compounds with similar functional groups often undergo reactions like oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, solubility, and reactivity can be predicted based on the types of bonds and functional groups present in the molecule .

Scientific Research Applications

Stereoselective Synthesis

The compound has shown promising results in stereoselective synthesis. For instance, it has been used in diastereoselective aza-Diels–Alder reactions with different dienes, demonstrating high selectivity and yielding optically active non-proteinogenic α-amino acid ethyl esters upon acidic cleavage of the sulfinyl group without racemization (Andreassen et al., 2009).

Reductive Coupling and Synthesis of α-Amino Acids

In the realm of reductive coupling, ethyl (N-Sulfinyl)iminoacetates have been catalyzed by rhodium to afford unsaturated alpha-amino acid esters, showcasing exceptional regio- and stereocontrol. This methodology opens new avenues for the synthesis of amino acid derivatives with high yields and diastereoselectivities (Kong, Cho, & Krische, 2005).

Asymmetric Synthesis of Amines

The versatility of ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate extends to the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from this compound, serve as intermediates for generating a wide array of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, and alpha- and beta-amino acids. This process highlights the compound's role in facilitating nucleophilic additions and subsequent easy cleavage of the tert-butanesulfinyl group (Ellman, Owens, & Tang, 2002).

Applications in Liquid-liquid Extraction

Beyond synthesis, this compound's derivatives have found applications in liquid-liquid extraction processes. For example, the study of organic solvent and ionic liquid mixtures for extracting compounds from aqueous solutions has been facilitated by the compound's properties (Bharti et al., 2018).

Asymmetric Catalysis

Furthermore, the compound has been employed in asymmetric catalysis, particularly in the synthesis of protected arylglycines via the addition of arylboronic acids. This approach results in high yields and diastereoselectivities, demonstrating the compound's effectiveness as an intermediate in producing complex molecules (Beenen, Weix, & Ellman, 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for specific compounds to understand the potential risks and safety precautions necessary when handling them .

properties

IUPAC Name

ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPAJOSJONRYPT-YSKGHYERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-oxoacetate (50% solution in toluene; 4.066 g; 20.00 mmol), 2-methylpropane-2-sulfinamide (2.424 g; 20.00 mmol), and 4 angstrom molecular sieves (60 g) in anh. DCM (250 ml) was stirred at rt, under nitrogen, for 65 h. The reaction mixture was then filtered over celite, and the separated solids were washed with AcOEt (3×200 ml). The filtrate was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording ethyl 2-((tert-butylsulfinyl)imino)acetate as a yellow oil.
Name
ethyl 2-oxoacetate
Quantity
4.066 g
Type
reactant
Reaction Step One
Quantity
2.424 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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